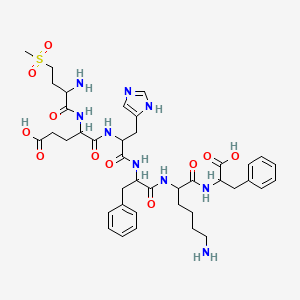
Diphosphoric acid, mono(3,7-dimethyl-2,6-octadienyl) ester, lithium salt, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diphosphoric acid, mono(3,7-dimethyl-2,6-octadienyl) ester, lithium salt, (E)- is a chemical compound with a complex structure It is a derivative of diphosphoric acid, where one of the hydrogen atoms is replaced by a 3,7-dimethyl-2,6-octadienyl group, and the resulting ester is neutralized with lithium
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diphosphoric acid, mono(3,7-dimethyl-2,6-octadienyl) ester, lithium salt, (E)- typically involves the esterification of diphosphoric acid with 3,7-dimethyl-2,6-octadienol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The resulting ester is then neutralized with lithium hydroxide to form the lithium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
化学反応の分析
Types of Reactions
Diphosphoric acid, mono(3,7-dimethyl-2,6-octadienyl) ester, lithium salt, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler phosphates.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum.
Major Products
The major products formed from these reactions include various phosphates, oxides, and substituted esters, depending on the reaction conditions and reagents used.
科学的研究の応用
Diphosphoric acid, mono(3,7-dimethyl-2,6-octadienyl) ester, lithium salt, (E)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in biological processes and as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of diphosphoric acid, mono(3,7-dimethyl-2,6-octadienyl) ester, lithium salt, (E)- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites on these targets, leading to changes in their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Geranyl Diphosphate: Similar in structure but with different counterions.
Farnesyl Diphosphate: Another related compound with a longer carbon chain.
Isopentenyl Diphosphate: A simpler compound with a shorter carbon chain.
Uniqueness
Diphosphoric acid, mono(3,7-dimethyl-2,6-octadienyl) ester, lithium salt, (E)- is unique due to its specific ester group and lithium counterion, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications that other similar compounds may not be able to fulfill.
特性
CAS番号 |
21141-43-5 |
|---|---|
分子式 |
C10H20LiO7P2 |
分子量 |
321.2 g/mol |
InChI |
InChI=1S/C10H20O7P2.Li/c1-9(2)5-4-6-10(3)7-8-16-19(14,15)17-18(11,12)13;/h5,7H,4,6,8H2,1-3H3,(H,14,15)(H2,11,12,13);/b10-7+; |
InChIキー |
NYEAVIXZCGHBRD-HCUGZAAXSA-N |
異性体SMILES |
[Li].CC(=CCC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)C |
正規SMILES |
[Li].CC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(6-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-yl)morpholine hydrochloride](/img/structure/B12301360.png)
![7-Methoxyoctahydropyrrolo[1,2-a]pyrazine](/img/structure/B12301372.png)

![4,22-Dihydroxy-2,7,7,10,14,15,21,22-octamethyl-6,8-dioxahexacyclo[12.12.0.02,11.05,10.015,24.018,23]hexacos-24-ene-18-carboxylic acid](/img/structure/B12301383.png)



![2-[3-[(E)-N-[(4,5-diphenyl-1,3-thiazol-2-yl)amino]-C-methylcarbonimidoyl]-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B12301403.png)

![[5-Acetyloxy-6-[5-acetyloxy-3-hydroxy-2-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-4-yl]oxy-3,4-dihydroxyoxan-2-yl]methyl acetate](/img/structure/B12301418.png)
![trans-2-([1,1'-Biphenyl]-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B12301433.png)
